molecular formula C13H18O4S B3332786 4-Hydroxycyclohexyl 4-methylbenzenesulfonate CAS No. 92121-36-3

4-Hydroxycyclohexyl 4-methylbenzenesulfonate

Cat. No.: B3332786
CAS No.: 92121-36-3
M. Wt: 270.35 g/mol
InChI Key: KCDKSZWKVROYKI-UHFFFAOYSA-N
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Description

4-Hydroxycyclohexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol. It belongs to the class of sulfonates and is characterized by its white crystalline appearance

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxycyclohexyl 4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of pyridine and chloroform . The reaction mixture is cooled to 0°C and stirred for 18 hours at room temperature. Upon completion, the mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is then washed, dried, and purified by silica gel chromatography to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxycyclohexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or ethers, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

4-Hydroxycyclohexyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonate moiety play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes, making it valuable in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-methylbenzenesulfonate
  • 4-Hydroxycyclohexyl benzenesulfonate
  • 4-Methylcyclohexyl 4-methylbenzenesulfonate

Uniqueness

4-Hydroxycyclohexyl 4-methylbenzenesulfonate stands out due to its specific structural features, such as the presence of both a hydroxyl group and a sulfonate group on the cyclohexyl ring. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(4-hydroxycyclohexyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,11-12,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDKSZWKVROYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step 1—To a solution of 1,4-cyclohexanediol (20.0 g, 172 mmol) and pyridine (100 mL) cooled to 0° C. was added dropwise over 2 h a solution of 32.0 g (168 mmol)p-toluenesulfonyl chloride in CHCl3 (100 mL). After the addition was complete the reaction mixture was stirred at RT for 17 h. The solvent was evaporated in vacuo and the residue was taken up in refluxing toluene and petroleum ether was added until the solution became cloudy. The mixture was cooled and the supernatant was decanted. The remaining solid was dissolved in DCM and vacuum filtered through a pad of SiO2. The filter cake was washed with a mixture of DCM/MeOH (95:5). The dark golden oil was dried under vacuum to afford 35.6 g (78%) of toluene-4-sulfonic acid 4-hydroxy-cyclohexyl ester (76) contaminated with a small amount of bis-tosylate: 1H NMR (CDCl3, 300 MHz): δ 7.79 (dd, 2H), 7.73 (dd, 2H), 4.64-4.48 (m, 1H), 3.75-3.69 (m, 1H), 2.45 (s, 3H), 1.95-1.83 (m, 3H), 1.70-1.26 (m, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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